molecular formula C8H9NO3 B1592083 (2-Methyl-4-nitrophenyl)methanol CAS No. 22162-15-8

(2-Methyl-4-nitrophenyl)methanol

Cat. No.: B1592083
CAS No.: 22162-15-8
M. Wt: 167.16 g/mol
InChI Key: PXSWIWNWHAUARP-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitrophenyl)methanol (CAS No. 619-25-0) is a nitroaromatic alcohol with the molecular formula C₈H₉NO₃. Its structure consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 1-position (para to the nitro group). This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The nitro and hydroxymethyl groups confer both electrophilic and nucleophilic reactivity, enabling its use in condensation, reduction, and cyclization reactions .

Crystallographic data for closely related compounds, such as (4-nitrophenyl)methanol, reveal planar nitro groups and extensive hydrogen-bonding networks in the solid state .

Properties

IUPAC Name

(2-methyl-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSWIWNWHAUARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612649
Record name (2-Methyl-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-15-8
Record name (2-Methyl-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)methanol typically involves the nitration of 2-methylphenylmethanol. The process begins with the methylation of phenol to form 2-methylphenol, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position. The final step involves the reduction of the nitro group to form the methanol derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Methyl-4-nitrobenzaldehyde or 2-Methyl-4-nitrobenzoic acid.

    Reduction: 2-Methyl-4-aminophenylmethanol.

    Substitution: 2-Methyl-4-nitro-5-bromophenylmethanol or 2-Methyl-4-nitro-5-chlorophenylmethanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methyl-4-nitrophenyl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is involved in the biosynthesis of signal molecules for bacterial communication . This inhibition disrupts quorum sensing, a process critical for biofilm formation and virulence in bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Methyl-4-nitrophenyl)methanol with structurally related nitroaromatic alcohols, focusing on substituent effects, physical properties, and reactivity:

Compound Molecular Formula Substituents Key Properties Applications
This compound C₈H₉NO₃ -NO₂ (4-position), -CH₃ (2-position), -CH₂OH (1-position) - Likely lower solubility in polar solvents due to steric hindrance from methyl group .
- Reactive nitro group for electrophilic substitution.
Intermediate in anticonvulsant drug synthesis (e.g., fluorophthalimide derivatives) .
(4-Nitrophenyl)methanol C₇H₇NO₃ -NO₂ (4-position), -CH₂OH (1-position) - Forms hydrogen-bonded ribbons via O–H⋯O and C–H⋯O interactions in crystals .
- Higher solubility in ethanol/water.
Building block for metal complexes and trifluoromethylation reactions .
(3-Amino-5-nitrophenyl)methanol C₇H₇N₂O₃ -NO₂ (5-position), -NH₂ (3-position), -CH₂OH (1-position) - Amino group enhances nucleophilicity and solubility in acidic media.
- Nitro group meta to amino reduces resonance effects.
Potential precursor for azo dyes or coordination polymers.
(2-Fluoro-4-nitrophenyl)methanol C₇H₅FNO₃ -NO₂ (4-position), -F (2-position), -CH₂OH (1-position) - Fluorine increases electronegativity, stabilizing intermediates in SNAr reactions.
- Lower melting point due to reduced symmetry.
Used in radiopharmaceuticals or PET tracer synthesis .
2-Methyl-4-nitrophenol C₇H₇NO₃ -NO₂ (4-position), -CH₃ (2-position), -OH (1-position) - Forms 3D hydrogen-bonded networks via O–H⋯O interactions .
- Higher acidity (pKa ~7.1) compared to methanol derivatives.
Antimicrobial agent and enzyme inhibitor .

Structural and Functional Differences

However, it may enhance regioselectivity in electrophilic reactions . Fluorine substitution at the 2-position (as in (2-Fluoro-4-nitrophenyl)methanol) increases electron-withdrawing effects, accelerating SNAr reactions but reducing hydrogen-bonding capacity compared to hydroxyl or methyl groups .

Hydrogen-Bonding and Crystallinity: (4-Nitrophenyl)methanol forms infinite chains via O–H⋯O bonds, while 2-methyl substitution likely disrupts this network, leading to less ordered crystalline phases . The absence of a hydroxyl group in esters like ethyl 2-methyl-4-nitrophenylacetate () eliminates hydrogen-bonding capability, increasing volatility but reducing thermal stability.

Reactivity in Synthesis: this compound can be synthesized via NaBH₄ reduction of its ethyl ester precursor (yield: 93.2%), a method also used for analogous alcohols . In contrast, (4-nitrophenyl)methanol derivatives participate in metal-catalyzed trifluoromethylation, leveraging the nitro group’s electron-deficient aromatic ring .

Key Research Findings

  • Anticonvulsant Applications: Derivatives of this compound, such as 5-fluoro-2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione, exhibit potent anticonvulsant activity in rodent models, with 96.8% yield in synthesis .
  • Biological Activity : The methyl-nitro substitution pattern is critical for inhibiting ruminal microorganisms, as seen in diazenyl derivatives of 2-methyl-4-nitrophenyl compounds .
  • Crystallographic Trends : Nitroaromatic alcohols with para-nitro groups adopt planar configurations, while ortho-substituents (e.g., methyl, fluorine) induce torsional strain, affecting molecular aggregation .

Biological Activity

(2-Methyl-4-nitrophenyl)methanol, a compound characterized by the presence of both a methyl and a nitro group, has garnered attention in various fields due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The primary biological target of this compound is PqsD , an enzyme crucial for the biosynthesis of signal molecules in the quorum sensing (QS) system of Pseudomonas aeruginosa. By inhibiting PqsD, this compound disrupts bacterial communication, which is essential for processes like biofilm formation and virulence factor production .

Mode of Action

The interaction with PqsD occurs through specific binding at the enzyme's active site, effectively blocking its enzymatic function. This inhibition alters the QS pathways in Pseudomonas aeruginosa, leading to reduced pathogenicity and biofilm development .

This compound exhibits significant biochemical activity:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in bacterial communication.
  • Cellular Effects : The compound affects various cell types, particularly bacterial cells, by disrupting quorum sensing mechanisms .

Stability and Temporal Effects

Research indicates that the stability of this compound can influence its long-term efficacy. In laboratory settings, it has been observed to maintain activity over time under certain conditions but may degrade, which could reduce its inhibitory effects .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound are dose-dependent. At lower concentrations, it effectively inhibits bacterial communication without significant toxicity to host cells. Higher doses may lead to increased toxicity .

Metabolic Pathways

The metabolism of this compound involves various enzymatic reactions that can lead to different metabolites with distinct biological activities. These metabolic pathways are crucial for understanding the compound's overall effects on biological systems .

Transport and Distribution

The transport mechanism of this compound within biological systems is vital for its efficacy. It is believed to utilize specific transporters for cellular uptake, influencing its distribution in tissues and cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundKey DifferencesBiological Activity
(2-Nitrophenyl)methanolLacks methyl group; less hydrophobicReduced effectiveness in QS inhibition
(4-Nitrophenyl)methanolMethyl group absent at second positionAltered reactivity
(2-Methylphenyl)methanolLacks nitro group; significantly different propertiesLimited biological activity

The combination of both methyl and nitro groups in this compound enhances its interaction with biological targets compared to these similar compounds .

Research Applications

The potential applications of this compound span several fields:

  • Chemistry : Serves as an intermediate in synthesizing complex organic molecules.
  • Biology : Investigated for its role as an inhibitor of bacterial communication.
  • Medicine : Explored for antimicrobial properties and potential development into new antibiotics.
  • Industry : Utilized in producing dyes and pigments .

Case Studies

Several studies have reported on the efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against infections caused by this pathogen.
  • Cytotoxicity Studies : Research indicated that derivatives of nitrophenylmethanol exhibit cytotoxic effects against various cancer cell lines, pointing toward possible applications in cancer therapy .
  • Inflammatory Response Modulation : Recent findings suggest that compounds related to this compound could modulate inflammatory responses, indicating a broader therapeutic potential beyond antimicrobial applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-nitrophenyl)methanol
Reactant of Route 2
(2-Methyl-4-nitrophenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.